(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
“(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound. It is a derivative of pyrrolidine . The IUPAC name for this compound is "(2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid hydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C5H9NO3.ClH/c7-3-1-4 (5 (8)9)6-2-3;/h3-4,6-7H,1-2H2, (H,8,9);1H/t3-,4+;/m1./s1
. This indicates that the compound has a pyrrolidine ring with a hydroxyl group and a carboxylic acid group attached to it . Physical and Chemical Properties Analysis
The physical form of this compound is solid . The molecular weight is 167.59 . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Chemical Synthesis and Organic Chemistry
- Synthetic Building Blocks: Derivatives of pyrrolidine carboxylic acids serve as valuable synthetic intermediates for the construction of complex molecules. For instance, the synthesis of densely substituted L-proline esters catalyzes asymmetric Michael additions of ketones to nitroalkenes, showcasing the utility of pyrrolidine derivatives in organic synthesis (Ruiz-Olalla, Retamosa, & Cossío, 2015). Similarly, ferrocene compounds with amino acids containing the skeletal 1,1'-ferrocenylene unit highlight the integration of pyrrolidine structures in organometallic chemistry for novel applications (Barišić et al., 2003).
Catalysis and Enzymatic Reactions
- Biotransformation: Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides demonstrate the catalytic prowess of amidases in producing enantiomerically pure compounds. These reactions underscore the importance of pyrrolidine derivatives in facilitating biocatalytic processes for the synthesis of pharmaceutical intermediates (Chen et al., 2012).
Medicinal Chemistry and Drug Design
- Drug Synthesis: Novel angiotensin-converting enzyme (ACE) inhibitors have been synthesized using pyrrolidine derivatives, demonstrating the role of these compounds in the development of hypertension treatments. The synthesis strategy involves cyclodehydration and N-substitution reactions, highlighting the adaptability of pyrrolidine scaffolds in medicinal chemistry (Addla et al., 2013).
Material Science and Coordination Chemistry
- Metal-Organic Frameworks (MOFs): Pyrrolidine derivatives, closely related to the compound , have been utilized in the construction of metal-organic frameworks. These MOFs exhibit intricate hydrogen bonding and π-π stacking interactions, which are crucial for their stability and function. Such frameworks find applications in gas storage, catalysis, and as sensors (Eshtiagh-hosseini et al., 2014).
Mechanism of Action
Target of Action
It is known that this compound is a derivative of trans-4-hydroxy-l-proline , which is used as a chiral building block in the production of many pharmaceuticals .
Mode of Action
Trans-4-Hydroxy-L-proline is used in the synthesis of neuroexcitatory kainoids and antifungal echinocandins , suggesting that it may interact with its targets to produce these effects.
Biochemical Pathways
Trans-4-Hydroxy-L-proline is a natural constituent of animal structural proteins such as collagen and elastin , suggesting that it may play a role in the synthesis and function of these proteins.
Result of Action
Trans-4-Hydroxy-L-proline is used in the synthesis of neuroexcitatory kainoids and antifungal echinocandins , suggesting that it may have neuroexcitatory and antifungal effects.
Properties
IUPAC Name |
(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNDGXLMGLFLGY-IBTYICNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(NC1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H](NC1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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